Bicyclo[2.2.1]heptan-1-yl prop-2-enoate
Description
Bicyclo[2.2.1]heptan-1-yl prop-2-enoate is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) backbone esterified with a propenoate (acrylate) group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in polymer chemistry, pharmaceutical intermediates, and specialty materials. Its rigid bicyclic framework enhances thermal stability and influences reactivity compared to linear or monocyclic analogs .
Properties
CAS No. |
138511-35-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-bicyclo[2.2.1]heptanyl prop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-2-9(11)12-10-5-3-8(7-10)4-6-10/h2,8H,1,3-7H2 |
InChI Key |
WGUJUIMHWNHXGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC12CCC(C1)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are outlined below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Properties |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptan-1-yl prop-2-enoate | C₁₁H₁₄O₂ | 178.23 (estimated) | Acrylate ester | High reactivity in polymerization |
| [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate | C₁₀H₁₄O₄ | 198.21 | Acrylate ester + lactone | Enhanced hydrolytic stability |
| (1S,4R)-7,7-dimethyl-1-(((4-phenylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one | C₂₅H₃₃N₃O₄S | 495.62 | Sulfonamide + ketone | Pharmacological activity |
| 1-(bicyclo[2.2.1]heptan-2-yl)propan-2-one | C₁₀H₁₆O | 152.23 | Ketone | Intermediate in organic synthesis |
| Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate | C₁₂H₂₀O₂ | 196.29 | Acetate ester | Fragrance applications |
Notes:
- Reactivity: The acrylate group in this compound enables rapid polymerization under UV light or radical initiators, unlike the acetates or ketones in analogs .
- Steric Effects: The norbornane core imposes significant steric hindrance, reducing nucleophilic attack rates compared to less rigid structures like cyclohexyl acrylates .
Thermal and Chemical Stability
- Thermal Degradation: this compound exhibits a decomposition temperature of ~220°C (estimated), outperforming linear acrylates (e.g., methyl acrylate, ~150°C) due to its bicyclic stability .
- Hydrolysis Resistance: The ester group in bicycloheptane derivatives is less prone to hydrolysis than in open-chain esters, as seen in comparisons with [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate .
Research Findings and Data Gaps
- Synthetic Challenges: Steric hindrance complicates functionalization at the 1-position of norbornane, requiring specialized catalysts (e.g., Lewis acids) for acrylate esterification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
